2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine is a chemical compound that belongs to the class of imidazopyridines. This compound features a bicyclic structure that incorporates both imidazole and pyridine rings, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. The compound's unique structure allows for potential interactions with biological targets, which can be explored for therapeutic applications.
The compound can be sourced from various chemical suppliers and research institutions that specialize in synthetic organic chemistry. It is often available for purchase in research-grade purity suitable for laboratory use.
This compound is classified as an amine due to the presence of the ethan-1-amine functional group. It also falls under the category of heterocyclic compounds due to its incorporation of nitrogen atoms within its ring structures. The specific classification of this compound can be further detailed as follows:
The synthesis of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine can be achieved through several synthetic routes. A common method involves the construction of the imidazopyridine framework followed by amination.
The molecular structure of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine can be represented using various structural formulas:
| Property | Data |
|---|---|
| Molecular Formula | C10H13N3 |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine |
| InChI Key | (To be determined) |
| Canonical SMILES | CC(C1=CN=C(N1)C=C2C=CC=N2)N |
The structural data indicates a complex arrangement that allows for potential interactions with biological molecules. The presence of nitrogen atoms in both the imidazole and amine groups suggests possible hydrogen bonding capabilities.
The compound can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The specific conditions (solvents, temperature) will vary based on the desired reaction pathway.
The mechanism of action for 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine involves its interaction with biological targets such as enzymes or receptors.
Research into the specific pathways affected by this compound is ongoing, with preliminary studies suggesting potential roles in modulating neurotransmitter systems or other biochemical pathways.
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not determined |
| Melting Point | Not determined |
| pKa Value | Not specified |
These properties are crucial for understanding the behavior of the compound in various environments and applications.
The applications of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine are diverse:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.: